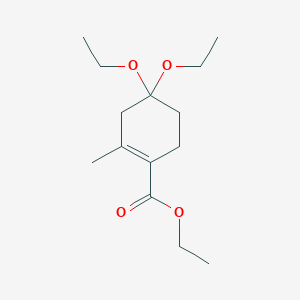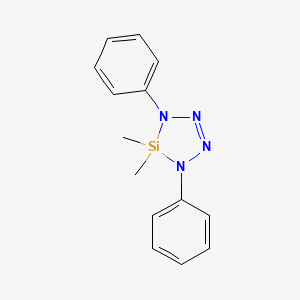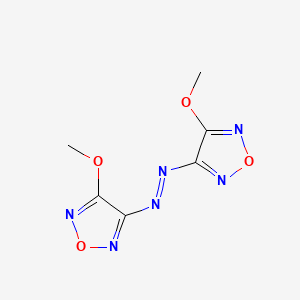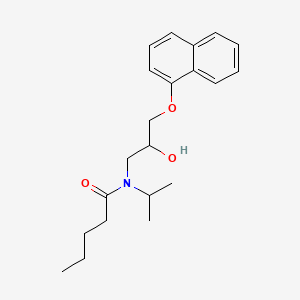![molecular formula C12H14 B14334859 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 111713-27-0](/img/no-structure.png)
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-en-1-yl)bicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H14 It is a derivative of bicyclo[420]octa-1,3,5-triene, which is a bicyclic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene typically involves the use of benzocyclobutene as a starting material. One common method includes the Grignard reaction, where (2-bromo-vinyl)benzene is reacted with magnesium in the presence of dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials, such as polymers and resins.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound, which lacks the but-3-en-1-yl group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A derivative with a dimethyl((E)-styryl) group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: A derivative with a methanol group.
Uniqueness
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the but-3-en-1-yl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on the properties of bicyclic hydrocarbons.
Propiedades
| 111713-27-0 | |
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-but-3-enylbicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C12H14/c1-2-3-4-10-5-6-11-7-8-12(11)9-10/h2,5-6,9H,1,3-4,7-8H2 |
Clave InChI |
CFXJTPIUXNQTCU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC2=C(CC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)








